molecular formula C7H16O B1288327 2,2,3-Trimethylbutan-1-ol CAS No. 55505-23-2

2,2,3-Trimethylbutan-1-ol

Cat. No.: B1288327
CAS No.: 55505-23-2
M. Wt: 116.2 g/mol
InChI Key: FAMOAJMEFGYSNY-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutan-1-ol (IUPAC name) is a branched primary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. Structurally, it features a hydroxyl group (-OH) attached to the first carbon of a butane chain substituted with three methyl groups at positions 2, 2, and 3.

Preparation Methods

Preparation Methods

The preparation of 2,2,3-trimethylbutan-1-ol can be approached through various synthetic routes. Below are some notable methods:

Catalytic Conversion of Dimethyl Ether

One of the primary methods for synthesizing this compound involves the catalytic conversion of dimethyl ether (DME). This process can be optimized using solid acid catalysts at low temperatures to enhance selectivity towards the desired alcohol. The reaction conditions typically include:

This method effectively minimizes unwanted side reactions such as skeletal isomerization and β-scission that could lead to by-products instead of the target compound.

Hydroformylation of Alkenes

Another method involves the hydroformylation of suitable alkenes followed by reduction. For instance, starting from 2-methyl-2-pentene can yield this compound after appropriate hydroformylation conditions are applied:

  • Reagents: Alkenes, carbon monoxide (CO), hydrogen (H₂)
  • Catalysts: Transition metal catalysts (e.g., rhodium or cobalt complexes)

This approach allows for the introduction of functional groups and can be tailored to improve yield through optimization of reaction parameters such as temperature and pressure.

Grignard Reaction

The Grignard reaction is another viable pathway where a Grignard reagent reacts with a suitable carbonyl compound. For example:

This method results in the formation of tertiary alcohols and can be effective in producing high yields of this compound when controlled properly.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the different preparation methods for this compound:

Method Yield (%) Selectivity Advantages Disadvantages
Catalytic Conversion of DME ~56 High Low temperature operation; minimal by-products Requires specialized catalysts
Hydroformylation Variable Moderate Versatile; applicable to various alkenes Complexity in catalyst management
Grignard Reaction High High Direct synthesis from simple precursors Sensitive to moisture; requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,2,3-Trimethylbutan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes or ketones, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key properties of 2,2,3-Trimethylbutan-1-ol and related alcohols, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Alcohol Type CAS RN
This compound C₇H₁₆O 116.20 (calculated) ~130–150 (inferred) ~0.82 (inferred) Primary N/A
2,3-Dimethyl-1-butanol C₆H₁₄O 102.17 Not reported Not reported Primary 19550-30-2
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 Primary 556-82-1
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Tertiary 115-18-4
3-Methylbutan-1-ol C₅H₁₂O 88.15 132 (typical) 0.81 (typical) Primary 123-51-3

Key Observations:

Boiling Points: Tertiary alcohols (e.g., 2-methyl-3-buten-2-ol) exhibit lower boiling points (98–99°C) compared to primary alcohols of similar molecular weight (e.g., 3-methyl-2-buten-1-ol, 140°C) due to reduced hydrogen bonding capacity . For this compound, the boiling point is expected to be higher than 2-methyl-3-buten-2-ol (tertiary) but lower than linear primary alcohols like 1-pentanol (138°C) due to branching-induced steric effects .

Density :

  • Branched alcohols generally have slightly lower densities than linear isomers. The inferred density (~0.82 g/cm³) for this compound aligns with trends observed in compounds like 3-methyl-2-buten-1-ol (0.84 g/cm³) .

Reactivity :

  • As a primary alcohol, this compound is expected to undergo typical oxidation reactions (e.g., forming aldehydes or carboxylic acids) but may show slower kinetics compared to less hindered primary alcohols due to its branched structure .

Research Findings and Trends

  • Branching Effects : Increased branching correlates with reduced boiling points and solubility in polar solvents. For example, 2-methyl-3-buten-2-ol (tertiary) is less water-soluble than 3-methyl-2-buten-1-ol (primary) despite identical molecular weights .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3-Trimethylbutan-1-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves Grignard reactions or nucleophilic substitutions. For example, reacting trimethylacetyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions, followed by acid workup. Purification via fractional distillation (boiling point ~140–150°C inferred from analogous branched alcohols in ) or column chromatography (using silica gel and non-polar solvents) is recommended. Yields can vary based on steric hindrance; optimizing reaction temperature (e.g., 0°C to room temperature) and catalyst choice (e.g., Lewis acids) may improve efficiency .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks to predicted shifts for methyl groups (δ 0.8–1.5 ppm) and hydroxyl protons (δ 1–5 ppm, depending on hydrogen bonding).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) at m/z 118 (calculated for C7_7H16_{16}O).
  • Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3600 cm1^{-1}) and C-O vibrations (~1050–1150 cm1^{-1}).
    Discrepancies in data should prompt re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky methyl groups adjacent to the hydroxyl group reduce accessibility to the reactive site. To study this:

Perform kinetic experiments comparing reaction rates with less hindered analogs (e.g., 2-methylbutan-1-ol).

Use computational modeling (DFT or MD simulations) to analyze steric effects on transition-state energetics.

Explore protecting group strategies (e.g., silylation of the hydroxyl) to mitigate steric limitations .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a co-crystal structure (CCDC-1914840) of this compound with an alleno-acetylenic cage receptor. Key steps:

Grow high-quality crystals via slow evaporation in non-polar solvents (e.g., hexane).

Collect diffraction data (synchrotron sources improve resolution for small molecules).

Refine the structure using software like SHELXL, focusing on methyl group orientations and hydrogen-bonding networks .

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR splitting) may arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : Identify temperature-dependent conformational changes.
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm assignments.
  • Cross-Validation with SCXRD : Use crystallographic data (e.g., bond lengths/angles from ) to validate proposed structures .

Q. What role does this compound play in molecular recognition studies?

  • Methodological Answer : Its branched structure makes it a model guest for host-guest chemistry. Design experiments by:

Synthesizing enantiopure receptors (e.g., alleno-acetylenic cages as in ).

Measuring binding affinities via isothermal titration calorimetry (ITC) or NMR titrations.

Analyzing selectivity through competitive experiments with linear alcohols (e.g., propan-1-ol) .

Properties

IUPAC Name

2,2,3-trimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOAJMEFGYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595861
Record name 2,2,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55505-23-2
Record name 2,2,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 2,2,3-trimethyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3-Trimethylbutan-1-ol
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2,2,3-Trimethylbutan-1-ol
2,2,3-Trimethylbutan-1-ol
2,2,3-Trimethylbutan-1-ol

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